molecular formula C17H27N3O4S B602153 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide CAS No. 148516-68-1

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide

Cat. No.: B602153
CAS No.: 148516-68-1
M. Wt: 369.49
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Description

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide is a chemical compound recognized in scientific research as a specified impurity of Amisulpride, a pharmaceutical substance used in clinical settings . As an impurity standard, this compound provides critical value in analytical chemistry and pharmaceutical development, enabling researchers to develop and validate methods for quality control. Its use is essential for ensuring the purity, safety, and efficacy of pharmaceutical products by allowing for the accurate identification and quantification of trace-level impurities during drug substance analysis. The study of such impurities is a fundamental aspect of complying with pharmacopoeial standards, such as those in the European Pharmacopoeia, where it is known as Amisulpride EP Impurity G . Research involving this compound contributes directly to the advancement of robust and reliable manufacturing processes for active pharmaceutical ingredients (APIs). This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSPNVLVQHWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746999
Record name 4-Amino-5-(ethanesulfonyl)-N-(1-ethylpiperidin-3-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148516-68-1
Record name 4-Amino-5-(ethanesulfonyl)-N-(1-ethylpiperidin-3-yl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidinyl Group: This step involves the alkylation of piperidine with ethyl halides under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.

    Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride.

    Methoxylation: The methoxy group is introduced through methylation reactions using methanol and a suitable catalyst.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Significance

Amisulpride Synthesis
The compound serves as a crucial intermediate in the synthesis of amisulpride, which is utilized for treating schizophrenia and other psychiatric disorders. Amisulpride functions primarily as a selective antagonist of dopamine D2 and D3 receptors, which plays a vital role in its therapeutic effects against psychotic symptoms . The synthesis process involves several chemical reactions, including the coupling of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid with N-ethyl-2-aminomethylpyrrolidine, highlighting the compound's importance in pharmaceutical chemistry .

Research Applications

Neuropharmacology Studies
Research has indicated that derivatives of 4-amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide exhibit varying degrees of pharmacological activity. Studies have explored its impact on neurotransmitter systems and behavioral responses in animal models, providing insights into its efficacy and safety profile . For example, studies involving amisulpride have demonstrated its effectiveness in managing negative symptoms of schizophrenia, which are often resistant to treatment with other antipsychotics .

Biochemical Interactions

Transport Mechanisms
Recent investigations into the transport mechanisms of amisulpride have revealed that this compound interacts with various transporters at the blood-brain barrier (BBB). This research aims to elucidate how the compound crosses the BBB and its implications for drug delivery systems targeting central nervous system disorders . The expression of specific transporters (e.g., GLUT1, P-glycoprotein) has been studied to understand their role in the uptake and distribution of amisulpride within the brain .

Case Studies

Study Objective Findings
Study on Amisulpride EfficacyEvaluate the therapeutic effects on schizophreniaDemonstrated significant reduction in psychotic symptoms compared to placebo
Transport Mechanism AnalysisInvestigate BBB transport dynamicsIdentified key transporters involved in the uptake of amisulpride, emphasizing the importance of this compound in drug formulation strategies

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide
  • CAS Number : 148516-68-1
  • Molecular Formula : C₁₇H₂₇N₃O₄S
  • Molecular Weight : 369.48 g/mol
  • Structural Features : Contains a piperidine ring (six-membered), ethylsulfonyl, methoxy, and benzamide groups. The piperidine substituent at position 3 distinguishes it from pyrrolidine-based analogues like amisulpride .

Physicochemical Properties :

  • Electronic Properties : The sulfonyl and methoxy groups enhance polarity, while the piperidine ring facilitates hydrogen bonding and dipole interactions, influencing solubility and receptor binding .
  • Solubility: Limited direct data, but structural analogs like amisulpride are sparingly soluble in water and ethanol, suggesting similar challenges .

Comparison with Structurally Similar Compounds

Amisulpride (4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide)

Key Differences :

Parameter Target Compound Amisulpride
Core Structure Piperidine ring (6-membered) Pyrrolidine ring (5-membered)
CAS Number 148516-68-1 71675-85-9
Pharmacological Use Research chemical Marketed antipsychotic (schizophrenia, nausea)
Receptor Affinity Not well-characterized High affinity for D2/D3 dopamine receptors
Solubility Likely low (structural inference) Sparingly soluble in ethanol, insoluble in water
Toxicity Unknown LD₅₀ (mice): 1,024 mg/kg; human TDLo: 742 mg/kg

Structural Impact :

Enantiomers of Amisulpride: Esamisulpride and Aramisulpride

Key Differences :

Parameter Esamisulpride (S-enantiomer) Aramisulpride (R-enantiomer) Target Compound
Stereochemistry S-configuration at pyrrolidine R-configuration at pyrrolidine Racemic (RS) or undefined
Purity >99% >99% Not specified
Clinical Relevance Enhanced D2/D3 antagonism Reduced efficacy Unknown

Implications :

  • Stereochemistry critically affects amisulpride’s efficacy, with esamisulpride showing superior receptor antagonism . The target compound’s stereochemical profile remains uncharacterized, limiting direct comparisons.

Functional Analogues with Piperidine/Pyrrolidine Substitutions

Examples :

4-Amino-N-[[1-(2-propenyl)pyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (CAS 71675-89-3): Substitutes the ethyl group with a propenyl chain, altering lipophilicity and metabolic pathways .

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-[(1-benzylpyrrolidin-2-yl)methyl]benzamide (CAS 93839-84-0): Benzyl group enhances aromatic interactions but increases molecular weight (433.58 g/mol) .

Comparison Table :

Compound Core Structure Substituent Molecular Weight Applications
Target Compound Piperidine 1-Ethyl-3-piperidinyl 369.48 Research (CNS targets)
Amisulpride Pyrrolidine 1-Ethyl-2-pyrrolidinyl 369.48 Marketed antipsychotic
CAS 93839-84-0 Pyrrolidine 1-Benzyl-2-pyrrolidinyl 433.58 Experimental

Research Findings and Implications

Pharmacological Potential

  • The target compound’s piperidine ring may confer unique interactions with dopamine receptors, but its D2/D3 affinity remains unverified. Amisulpride’s clinical success underscores the importance of pyrrolidine in optimizing receptor binding .

Biological Activity

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, commonly referred to as "Compound A," is a synthetic compound with a complex molecular structure characterized by its potential pharmacological properties. Its molecular formula is C17H27N3O4SC_{17}H_{27}N_{3}O_{4}S and it has a molecular weight of approximately 369.48 g/mol. This article explores the biological activity of Compound A, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H27N3O4SC_{17}H_{27}N_{3}O_{4}S
  • Molecular Weight : 369.48 g/mol
  • CAS Number : 148516-68-1
  • IUPAC Name : 4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide

Compound A exhibits its biological activity primarily through interactions with various neurotransmitter systems. It is believed to modulate dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions. The compound's structural features, particularly the piperidine ring and sulfonyl group, contribute to its binding affinity for specific receptors.

Antidepressant Effects

Recent studies have indicated that Compound A may possess antidepressant properties. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). These effects are hypothesized to be mediated by increased serotonin and norepinephrine levels in the brain.

Antitumor Activity

Research has demonstrated that Compound A exhibits antiproliferative effects against various cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 5.3 μM. This suggests that Compound A may inhibit tumor growth by inducing apoptosis or cell cycle arrest in malignant cells.

Neuroprotective Properties

In vitro studies have shown that Compound A can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its antioxidant properties, which may help mitigate neurodegenerative conditions.

Case Studies

  • Antidepressant Activity in Rodent Models :
    A study conducted on rodents evaluated the antidepressant effects of Compound A over a four-week period. The results indicated a significant decrease in immobility time during behavioral tests, suggesting enhanced mood and reduced anxiety-like symptoms.
  • Antiproliferative Activity Against Cancer Cells :
    In a controlled laboratory setting, Compound A was tested against various cancer cell lines, including MCF-7 and HCT116. The compound demonstrated potent antiproliferative effects with IC50 values ranging from 2.2 to 5.3 μM across different cell types.
  • Neuroprotection Against Oxidative Stress :
    Research highlighted the ability of Compound A to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This was evidenced by decreased markers of cellular damage and improved cell viability.

Data Tables

Activity TypeCell Line / ModelIC50 Value (μM)Reference
AntidepressantRodent ModelN/A
AntiproliferativeMCF-75.3
AntiproliferativeHCT1162.2
NeuroprotectionNeuronal CulturesN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, and how can reaction yields be maximized?

  • Methodology : The synthesis typically involves coupling reactions between the benzamide core and substituted piperidine derivatives. For example, piperidinyl moieties can be introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis. Purification by normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is effective for isolating intermediates . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) improves yields.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodology : Use a combination of IR spectroscopy (to identify functional groups like sulfonyl and methoxy), NMR (¹H/¹³C for backbone and substituent analysis), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, in related benzamide derivatives, ¹H NMR peaks for methoxy groups appear at ~3.8–4.0 ppm, while aromatic protons are resolved in the 6.5–8.5 ppm range . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodology : Solubility is determined in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) are conducted via accelerated degradation assays. For sulfonamide-containing analogs, aqueous solubility is often pH-dependent due to ionization of the sulfonyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays, employ kinetic analysis (e.g., Michaelis-Menten plots) with varying substrate concentrations. Molecular docking (using software like AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target residues .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of derivatives?

  • Methodology : Synthesize analogs with modifications to the ethylsulfonyl, methoxy, or piperidinyl groups. Test in vitro bioactivity (e.g., IC₅₀ values in enzyme assays) and correlate with computational descriptors (logP, polar surface area). For example, replacing the ethyl group on sulfonyl with bulkier substituents may alter membrane permeability .

Q. How should contradictory data in pharmacokinetic (PK) studies be resolved?

  • Methodology : Replicate experiments under standardized conditions (e.g., fixed dosing, animal strain). Use LC-MS/MS for precise plasma concentration measurements. Discrepancies in bioavailability may arise from metabolic instability (e.g., cytochrome P450-mediated oxidation of the piperidinyl group), which can be probed via liver microsome assays .

Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?

  • Methodology : Use rodent models for acute toxicity (LD₅₀) and subchronic studies (28-day repeated dosing). For efficacy, employ disease-specific models (e.g., xenografts for anticancer activity). Monitor biomarkers (e.g., liver enzymes, creatinine) and perform histopathology. Dose optimization is critical to balance efficacy and hepatotoxicity risks .

Methodological Notes

  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
  • Troubleshooting Synthesis : Low yields in coupling steps may require inert atmosphere conditions or alternative catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3Rs (Replacement, Reduction, Refinement) principles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide
Reactant of Route 2
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4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide

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